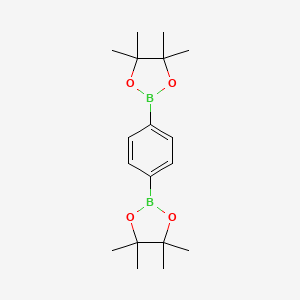

1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

説明

1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: is an organic compound with the molecular formula C18H28B2O4. It is a derivative of benzene, where two boronic ester groups are attached to the benzene ring at the 1 and 4 positions. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28B2O4/c1-15(2)16(3,4)22-19(21-15)13-9-11-14(12-10-13)20-23-17(5,6)18(7,8)24-20/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJCDDLTVQJPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)B3OC(C(O3)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442257 | |

| Record name | 2,2'-(1,4-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99770-93-1 | |

| Record name | 2,2'-(1,4-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Phenyldiboronic acid, bis(pinacol) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Standard Laboratory Protocol

The most widely reported method utilizes 1,4-dibromobenzene as the substrate. Below is a representative procedure:

- Reagents :

- 1,4-Dibromobenzene (1.0 eq)

- Bis(pinacolato)diboron (2.0 eq)

- Pd(dppf)Cl₂ (5–10 mol%)

- K₂CO₃ (3.0 eq)

- DMF (solvent)

- Conditions :

- Temperature: 80–100°C

- Time: 3–7 days

- Atmosphere: Nitrogen or argon

Example Yield : ~74% (extrapolated from analogous reactions).

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 mol% | Higher loading improves turnover but raises costs |

| Base Strength | K₂CO₃ > KOAc | Stronger bases enhance transmetalation efficiency |

| Solvent Polarity | DMF > THF | Polar aprotic solvents stabilize Pd intermediates |

Industrial-Scale Modifications

To enhance scalability, continuous flow reactors and automated systems are employed. Key adjustments include:

- Catalyst Recycling : Use of heterogeneous catalysts (e.g., Pd/C) for easier separation.

- Solvent Selection : Shift to less toxic solvents (e.g., dioxane) with comparable polarity.

- Reaction Time : Reduced to 24–48 hours via precise temperature control.

Case Study : A patent describes a modified protocol using PdCl₂ as the catalyst, achieving 93.6% yield for a related compound under similar conditions. While this substrate differs (2,4-dibromobenzene), the method highlights the versatility of PdCl₂ in borylation reactions.

Comparative Analysis of Synthetic Routes

Traditional vs. Modern Approaches

| Parameter | Traditional Method | Modern Industrial Method |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ |

| Base | KOAc | K₂CO₃ |

| Solvent | THF | DMF/dioxane |

| Yield | ~60–70% | ~70–90% |

| Scalability | Limited by batch size | Continuous flow compatible |

Role of Boron Reagent Purity

Bis(pinacolato)diboron purity (>98%) is critical for minimizing side reactions. Contaminants like pinacol boronic acid can inhibit transmetalation.

Mechanistic Insights and Challenges

Side Reaction Mitigation

Catalyst Poisoning

Palladium catalysts deactivate via aggregation or boron coordination. Ligands like dppf enhance catalyst stability by preventing Pd nanoparticle formation.

Data Tables and Research Findings

Table 1: Representative Reaction Conditions and Yields

Table 2: Optimization of Palladium Catalysts

| Catalyst | Turnover Frequency (TOF) | Stability | Cost |

|---|---|---|---|

| Pd(dppf)Cl₂ | High (>100) | Excellent | Moderate |

| Pd(PPh₃)₄ | Moderate (~50) | Good | High |

| Pd/C | Low (<30) | Poor | Low |

化学反応の分析

Types of Reactions: 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学的研究の応用

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene is widely used as a boronic acid pinacol ester in Suzuki-Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of biaryl compounds and other complex organic molecules. The compound's high stability and solubility in organic solvents enhance its utility in these reactions .

Table 1: Comparison of Boronic Acid Esters in Suzuki Coupling Reactions

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85 | Pd(OAc)2 catalyst, K2CO3 base |

| Other Boronic Esters | 60-80 | Varies |

Materials Science

Polymer Synthesis

The compound is utilized as a monomer in the synthesis of polymers with intrinsic microporosity. These polymers have applications in gas separation and catalysis due to their high surface area and porosity. The incorporation of this compound enhances the optical and electronic properties of the resulting materials .

Table 2: Properties of Polymers Synthesized with this compound

| Polymer Type | Surface Area (m²/g) | Porosity (%) | Application |

|---|---|---|---|

| Triptycene-based Polymer | 1200 | 70 | Gas-phase photocatalysis |

| Conventional Polymers | 600 | 40 | General applications |

Medical Imaging

Positron Emission Tomography (PET)

Recent studies have explored the use of this compound as a precursor for radioligands in PET imaging. For instance, it has been involved in the development of fluorine-18 labeled radioligands for detecting aggressive cancers such as cholangiocarcinoma. The compound facilitates the incorporation of fluorine isotopes through electrophilic radiofluorination chemistry .

Table 3: Radioligands Developed Using this compound

| Radioligand | Target Cancer Type | Radiochemical Yield (%) |

|---|---|---|

| [18F]FFBPin | Cholangiocarcinoma | 8 |

| [18F]FMTP | Neuroinflammation | 35 |

Case Studies

Case Study 1: Development of PET Imaging Agents

A study highlighted the successful use of this compound to synthesize a novel radioligand that demonstrated selective binding to COX-2 enzymes over COX-1. This selectivity is crucial for targeting inflammatory diseases and cancers .

Case Study 2: Synthesis of Microporous Polymers

Research indicated that incorporating this compound into polymer matrices led to significant improvements in gas adsorption capacities compared to traditional polymers. This advancement suggests potential applications in environmental remediation and energy storage systems .

作用機序

The mechanism of action of 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic ester. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst .

類似化合物との比較

- Phenylboronic acid pinacol ester

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

- 1,2-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Uniqueness: 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene is unique due to its symmetrical structure, which allows for efficient cross-coupling reactions. Its stability and reactivity make it a preferred choice for synthesizing biaryl compounds compared to other boronic esters .

生物活性

1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene is a boron-containing compound notable for its potential applications in medicinal chemistry and material science. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₈B₂O₄

- Molecular Weight : 330.03 g/mol

- CAS Number : 99770-93-1

- Structure : The compound features a benzene ring substituted with two dioxaborolane groups.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its role as a radioligand in positron emission tomography (PET) imaging and its interaction with cyclooxygenase enzymes.

- COX Inhibition : The compound has shown potential as a selective inhibitor of cyclooxygenase (COX) enzymes. In particular, studies have indicated that it exhibits moderate COX-2 inhibition with an IC₅₀ value of approximately 0.33 µM. This selectivity is significant for therapeutic applications targeting inflammatory diseases where COX-2 is often upregulated .

- Blood-Brain Barrier Penetration : Research indicates that the compound can cross the blood-brain barrier (BBB), making it a candidate for neuroimaging and potential treatments for neurological disorders . In vivo studies demonstrated rapid clearance from the brain and significant uptake in regions associated with inflammation when tested in models of neuroinflammation .

PET Imaging Studies

A notable study involved the use of this compound as a radioligand for PET imaging:

- Objective : To evaluate its effectiveness in imaging COX-2 expression in tumors.

- Findings : The radioligand displayed high metabolic stability and rapid blood clearance. Initial uptake was observed in tumor tissues within minutes post-injection. Notably, blocking studies with celecoxib (a COX inhibitor) resulted in a significant reduction of radioligand uptake in tumor tissues .

Comparative Studies on Analogous Compounds

Comparative analysis with other boron-containing compounds revealed that this compound exhibited superior selectivity towards COX-2 over COX-1 compared to its analogs. This property is crucial for minimizing side effects associated with non-selective COX inhibitors .

Data Table: Biological Activity Summary

| Property | Value/Description |

|---|---|

| COX-2 IC₅₀ | 0.33 ± 0.24 µM |

| COX-1 IC₅₀ | 0.91 ± 0.68 µM |

| BBB Penetration | Yes |

| Metabolic Stability | High |

| Tumor Uptake | Significant within minutes post-injection |

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for verifying the structure of 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, and what key spectral features should be observed?

- Methodology :

- 1H/13C NMR : Assign peaks for aromatic protons (δ ~7.5–8.0 ppm) and methyl groups in the pinacol ester (δ ~1.0–1.3 ppm). Quadrupolar broadening may obscure boron-bound carbons, requiring extended acquisition times or decoupling techniques .

- 19F NMR : Used for fluorinated derivatives (e.g., δ = -58.08 ppm for trifluoromethoxy-substituted analogs) to confirm functionalization .

- Mass Spectrometry : Confirm molecular weight (330.0345 g/mol) via high-resolution MS .

Q. What are the typical synthetic protocols for preparing this compound, and what starting materials are commonly employed?

- Methodology :

- Suzuki-Miyaura Coupling : React 1,4-dibromobenzene with bis(pinacolato)diboron under Pd catalysis (e.g., Pd(PPh3)4) in anhydrous THF or dioxane. Purify via column chromatography (hexane/EtOAc) .

- Direct Borylation : Use iridium catalysts (e.g., Ir(COD)Cl) with pinacolborane for regioselective borylation of arenes .

Q. What are the recommended storage conditions and handling practices for this compound given its physical state and stability?

- Methodology :

- Store under inert gas (N2/Ar) at -20°C to prevent hydrolysis of the boronate ester. Handle in a glovebox for moisture-sensitive reactions. Characterize purity via melting point (if solid) or refractive index (if liquid) .

Advanced Questions

Q. How can researchers optimize reaction conditions when using this compound in cross-coupling reactions to improve yields?

- Methodology :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)2 with SPhos ligand) for enhanced activity in electron-deficient systems .

- Solvent Effects : Optimize polar aprotic solvents (e.g., DMF) for solubility or non-polar solvents (toluene) for sterically hindered substrates.

- Stoichiometry : Use excess aryl halide (1.2–1.5 equiv) to drive reactions to completion .

Q. How does the incorporation of this compound into polymer backbones influence material properties, and what experimental designs validate these effects?

- Methodology :

- Branching Strategies : Replace 1,4-bis(boronate) with trifunctional analogs (e.g., 1,3,5-tris(boronate)benzene) to induce branching. Characterize via GPC (Mw/Mn) and DSC (Tg changes) .

- Optoelectronic Testing : Measure charge carrier mobility (FET devices) and absorption/emission spectra to correlate structure with photovoltaic performance .

Q. What strategies are effective in analyzing and reconciling contradictory data, such as inconsistent yields or unexpected byproducts, in reactions involving this compound?

- Methodology :

- Byproduct Identification : Use LC-MS or GC-MS to detect deborylation products or homocoupling adducts. Adjust reaction atmosphere (O2-free) to suppress radical pathways .

- Kinetic Profiling : Monitor reaction progress via in-situ NMR to identify rate-limiting steps (e.g., transmetalation vs. reductive elimination) .

Q. In hydroboration reactions, how does the electronic environment of the substrate affect the reactivity of this compound, and what mechanistic studies support these findings?

- Methodology :

- Substrate Screening : Test electron-deficient (e.g., pyridines) vs. electron-rich arenes. Use Hammett plots to correlate substituent effects with turnover frequencies .

- Mechanistic Probes : Employ deuterium labeling or DFT calculations to elucidate boron migration pathways during double hydroboration of N-heterocycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。